Emtricitabine O-Beta-D-Glucuronide Sodium Salt
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Overview
Description
Emtricitabine O-Beta-D-Glucuronide Sodium Salt is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV infection . This compound is characterized by its molecular formula C14H17FN3NaO9S and a molecular weight of 445.35 g/mol .
Preparation Methods
The synthesis of Emtricitabine O-Beta-D-Glucuronide Sodium Salt involves the glucuronidation of Emtricitabine. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Emtricitabine, forming the glucuronide conjugate . Industrial production methods may involve optimized enzymatic reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Emtricitabine O-Beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Emtricitabine O-Beta-D-Glucuronide Sodium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of Emtricitabine O-Beta-D-Glucuronide Sodium Salt involves its role as a metabolite of Emtricitabine. Emtricitabine is a cytidine analog that competes with deoxycytidine 5’-triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase . This incorporation leads to chain termination and inhibition of viral replication . The glucuronide conjugate is formed as part of the body’s process to make the drug more water-soluble for excretion .
Comparison with Similar Compounds
Emtricitabine O-Beta-D-Glucuronide Sodium Salt can be compared with other similar compounds such as:
Emtricitabine: The parent compound, used directly in HIV treatment.
Tenofovir Alafenamide: Another nucleoside reverse transcriptase inhibitor used in combination with Emtricitabine.
Lamivudine: A similar cytidine analog used in HIV and Hepatitis B treatment. The uniqueness of this compound lies in its role as a metabolite, providing insights into the metabolic fate and excretion of Emtricitabine.
Properties
Molecular Formula |
C14H17FN3NaO9S |
---|---|
Molecular Weight |
445.35 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H18FN3O9S.Na/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23;/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24);/q;+1/p-1/t5-,6+,7-,8-,9+,10-,13+;/m0./s1 |
InChI Key |
VVLWXINOFROKEN-ZRHIMKIXSA-M |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+] |
Canonical SMILES |
C1C(OC(S1)COC2C(C(C(C(O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+] |
Origin of Product |
United States |
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